2-(3-Benzoylphenyl)propanoate;dicyclohexylazanium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

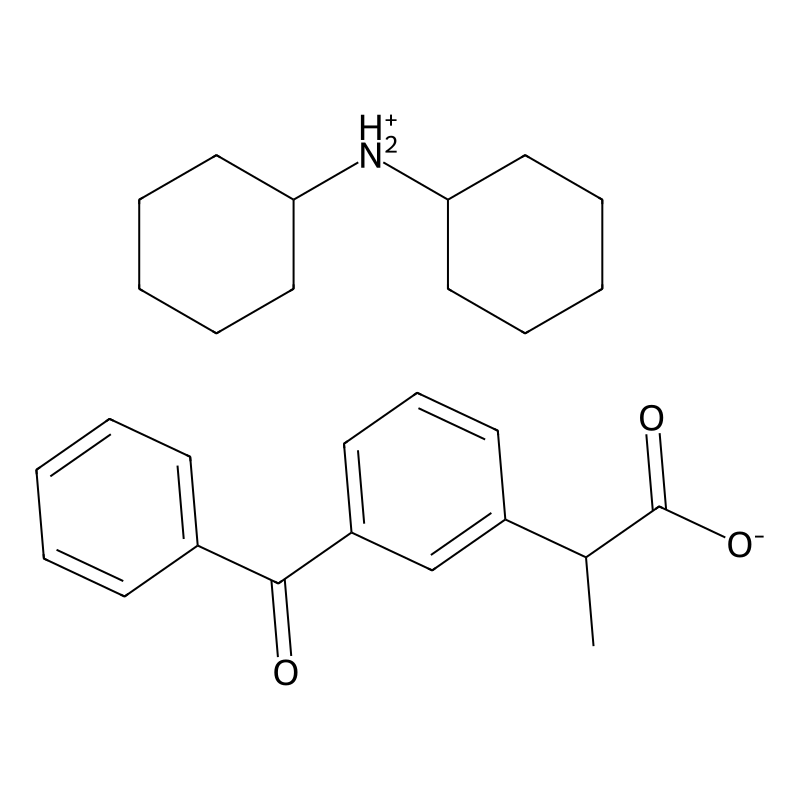

2-(3-Benzoylphenyl)propanoate;dicyclohexylazanium is a chemical compound with the molecular formula C22H27NO3. This compound consists of a propanoate group linked to a benzoylphenyl moiety, and it is associated with the dicyclohexylazanium cation. The structure of this compound features a central propanoate group bonded to a phenyl ring that carries a benzoyl substituent, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and materials science.

The reactivity of 2-(3-Benzoylphenyl)propanoate;dicyclohexylazanium can be attributed to the presence of functional groups within its structure. Key reactions may include:

- Esterification: The propanoate moiety can undergo hydrolysis in the presence of water or alcohols to form corresponding acids or alcohols.

- Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

- Nucleophilic Attack: The carbonyl group in the benzoyl moiety can be targeted by nucleophiles, leading to various derivatives.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

Synthesis of 2-(3-Benzoylphenyl)propanoate;dicyclohexylazanium can be achieved through various methods:

- Esterification Reaction:

- Reacting 3-benzoylphenol with propanoic acid in the presence of an acid catalyst can yield the ester product.

- Salt Formation:

- The dicyclohexylazanium cation can be formed by treating a suitable base with an acid containing the propanoate moiety, resulting in the formation of a salt.

- Multi-step Synthesis:

- A more complex synthesis may involve multiple steps, including protection/deprotection strategies and coupling reactions to build up the desired structure.

2-(3-Benzoylphenyl)propanoate;dicyclohexylazanium has potential applications in several areas:

- Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development.

- Material Science: Its unique structural features could be exploited in polymer chemistry or as an additive in coatings and plastics.

- Organic Synthesis: This compound may act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-(3-Benzoylphenyl)propanoate;dicyclohexylazanium could focus on:

- Protein Binding: Investigating how this compound interacts with various proteins could reveal its potential therapeutic targets.

- Cellular Uptake: Understanding how effectively this compound is absorbed by cells can provide insights into its bioavailability and efficacy.

- Synergistic Effects: Studying its interactions with other drugs or compounds may uncover synergistic effects that enhance therapeutic outcomes.

Several compounds share structural similarities with 2-(3-Benzoylphenyl)propanoate;dicyclohexylazanium. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzoylacetone | Contains a benzoyl group | Known for its use as a flavoring agent |

| Ethyl 4-benzoylbenzoate | Ethyl ester of benzoylbenzoic acid | Exhibits anti-inflammatory properties |

| 4-Benzoylphenol | Hydroxy derivative of benzophenone | Displays significant antimicrobial activity |

These compounds highlight different functional groups and applications, illustrating how variations in structure can lead to diverse properties and uses. The uniqueness of 2-(3-Benzoylphenyl)propanoate;dicyclohexylazanium lies in its specific combination of ester and aromatic functionalities, which may confer distinct biological activities not present in its analogs.